N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide is a synthetic organic compound belonging to the class of amides It features a piperidine ring substituted with a phenylpropyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Phenylpropyl Group: The phenylpropyl group is introduced via nucleophilic substitution reactions, often using alkyl halides as starting materials.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the piperidine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the phenyl or phenylpropyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide
- N-Phenyl-N-(1-(4-phenylbutyl)-4-piperidinyl)propanamide
Uniqueness
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
59708-54-2 |
---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(3-phenylpropyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O/c1-2-23(26)25(21-13-7-4-8-14-21)22-15-18-24(19-16-22)17-9-12-20-10-5-3-6-11-20/h3-8,10-11,13-14,22H,2,9,12,15-19H2,1H3 |
InChI Key |
CKBFKWWOUYBCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.